molecular formula C14H23NO3S B14851029 N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide

N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide

Cat. No.: B14851029
M. Wt: 285.40 g/mol
InChI Key: ZKUVMTRLLOTLRE-UHFFFAOYSA-N
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Description

N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide is a complex organic compound with the molecular formula C14H23NO3S This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a cyclohexa-1,3-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the cyclohexa-1,3-diene ring, followed by the introduction of the tert-butyl and cyclopropoxy groups through substitution reactions. The final step involves the sulfonation of the compound to introduce the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexa-1,3-diene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce cyclohexane derivatives.

Scientific Research Applications

N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(5-Tert-butyl-3-isoxazolyl)cyclopropanecarboxamide: Similar in structure but with an isoxazole ring instead of a cyclohexa-1,3-diene ring.

    tert-Butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate: Contains a tert-butyl group and a cyclobutyl ring but differs in the functional groups attached.

Uniqueness: N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide is unique due to its combination of functional groups and the presence of a cyclohexa-1,3-diene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C14H23NO3S

Molecular Weight

285.40 g/mol

IUPAC Name

N-(5-tert-butyl-3-cyclopropyloxycyclohexa-1,3-dien-1-yl)methanesulfonamide

InChI

InChI=1S/C14H23NO3S/c1-14(2,3)10-7-11(15-19(4,16)17)9-13(8-10)18-12-5-6-12/h8-10,12,15H,5-7H2,1-4H3

InChI Key

ZKUVMTRLLOTLRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=CC(=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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